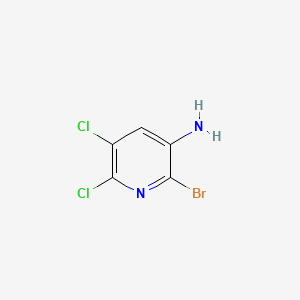

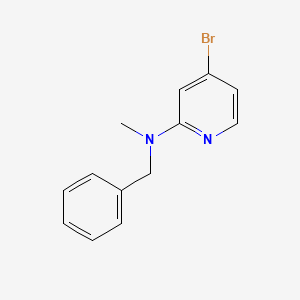

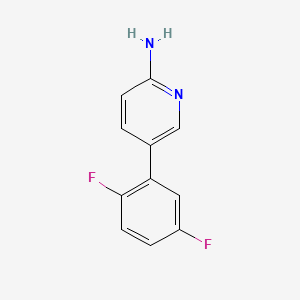

N-Benzyl-4-bromo-N-methylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Benzyl-4-bromo-N-methylpyridin-2-amine” is a chemical compound used in scientific research . It possesses diverse applications due to its unique properties, aiding in the development of pharmaceuticals, agrochemicals, and more.

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” could potentially involve amination (arylation) reactions . Benzylic amine synthesis by amination (arylation) is a common method for the synthesis of benzylic amines .Molecular Structure Analysis

The molecular structure of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” is represented by the formula C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” include a molecular weight of 187.04 . The compound is solid in physical form and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Amination Reactions

A foundational aspect of research on N-Benzyl-4-bromo-N-methylpyridin-2-amine involves amination reactions. For instance, studies have explored the amination of dibromopyridines with potassium amide in liquid ammonia, leading to products like diaminopyridines and 4-amino-2-methylpyrimidine, which underscores the versatility of halogenated pyridines in synthetic chemistry (Streef & Hertog, 2010).

Catalytic Systems for C-H Activation

Research has also delved into catalytic systems that facilitate the direct arylation of pyridin-2-amines via C-H activation. This has been exemplified by the palladium(II)-catalyzed ortho arylation of 4-methyl-N-phenylpyridin-2-amines, showcasing the method's good functional group compatibility and its potential in synthesizing ortho-arylated products (Chu et al., 2014).

Novel Pyridine-Based Derivatives

Further, the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions highlights the application of N-Benzyl-4-bromo-N-methylpyridin-2-amine in drug discovery and material science. These derivatives have been investigated for their electronic properties, biological activities, and as potential candidates for liquid crystal materials (Ahmad et al., 2017).

Mechanistic Insights

Studies providing mechanistic insights into the reactions involving N-Benzyl-4-bromo-N-methylpyridin-2-amine and its derivatives have been pivotal. For example, investigations into the intramolecular amination of azaheteroarylamines have unraveled the complexities of ring closure reactions, contributing to a deeper understanding of palladium-catalyzed aminations and nucleophilic aromatic substitutions (Loones et al., 2007).

Advanced Materials and Drug Discovery

The role of N-Benzyl-4-bromo-N-methylpyridin-2-amine in synthesizing advanced materials and its potential in drug discovery have been underscored by its use in creating imidazo-[1,2-a]pyridine derivatives with antimicrobial properties (Desai et al., 2012). Additionally, its involvement in the synthesis of chromeno[4,3-c]isoquinolin-11-ones via radical cyclization points towards its utility in generating complex heterocyclic frameworks (Majumdar & Sarkar, 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

CAS RN |

1289132-66-6 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)